molecular formula C39H30IrN4O2-2 B6593347 Ir(MDQ)2(acac) CAS No. 536755-34-7

Ir(MDQ)2(acac)

Cat. No.: B6593347
CAS No.: 536755-34-7
M. Wt: 778.9 g/mol
InChI Key: LVMYRWNQFBOYFB-DVACKJPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate plays a significant role in biochemical reactions due to its unique structure and properties. The compound interacts with various enzymes, proteins, and other biomolecules through its iridium center and ligands. These interactions often involve coordination bonds with nitrogen and carbon atoms in the ligands, which can influence the activity of the biomolecules. For instance, Ir(MDQ)2(acac) has been shown to interact with metalloproteins, potentially altering their catalytic activity and stability .

Cellular Effects

The effects of Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate on cellular processes are diverse and depend on the cell type and concentration used. In certain cell lines, Ir(MDQ)2(acac) has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, Ir(MDQ)2(acac) may affect mitochondrial function, thereby impacting cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, Ir(MDQ)2(acac) has been shown to induce changes in gene expression by interacting with DNA and transcription factors, thereby influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

The stability and degradation of Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate in laboratory settings are crucial for its long-term effects on cellular function. Over time, the compound may undergo chemical changes that affect its activity and interactions with biomolecules. Studies have shown that Ir(MDQ)2(acac) remains stable under certain conditions, but its degradation products can have different biochemical properties. Long-term exposure to Ir(MDQ)2(acac) in in vitro and in vivo studies has revealed potential effects on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate vary with different dosages in animal models. At low concentrations, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, Ir(MDQ)2(acac) can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .

Metabolic Pathways

Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, Ir(MDQ)2(acac) has been shown to affect the tricarboxylic acid cycle and oxidative phosphorylation, thereby impacting energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Ir(MDQ)2(acac) can be transported across cell membranes and distributed to organelles such as mitochondria and the nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline) acetylacetonate is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, Ir(MDQ)2(acac) may accumulate in the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can localize to the nucleus, affecting gene expression and cellular behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ir(MDQ)2(acac) involves the coordination of 2-methyldibenzo[f,h]quinoxaline ligands with an iridium metal center, forming Ir-N and Ir-C bonds. The reaction typically requires the use of iridium precursors and acetylacetonate ligands under controlled conditions to ensure the formation of the desired complex .

Industrial Production Methods

Industrial production of Ir(MDQ)2(acac) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The compound is often sublimed to obtain a high-purity product suitable for use in OLED applications .

Chemical Reactions Analysis

Types of Reactions

Ir(MDQ)2(acac) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iridium(IV) complexes, while reduction can yield iridium(I) species .

Scientific Research Applications

Ir(MDQ)2(acac) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Bis(2-phenylpyridine)(acetylacetonate)iridium(III) (Ir(ppy)2(acac)): Another iridium complex used in OLEDs, emitting green light.

    Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3): A widely used green phosphorescent emitter in OLEDs.

    Bis(2-(2-pyridyl)benzothiazole)(acetylacetonate)iridium(III) (Ir(pbt)2(acac)): Emits blue light and is used in OLED applications.

Uniqueness

Ir(MDQ)2(acac) is unique due to its orange-red emission, which is distinct from the green and blue emissions of other iridium complexes. This makes it particularly valuable for applications requiring specific color emissions, such as in multi-color OLED displays .

Properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;;/b;;4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMYRWNQFBOYFB-DVACKJPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.C/C(=C/C(=O)C)/O.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30IrN4O2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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